molecular formula C6H6ClN<br>(C6H4)Cl(NH2)<br>C6H6ClN B154045 2-Chloroaniline CAS No. 95-51-2

2-Chloroaniline

Cat. No.: B154045
CAS No.: 95-51-2
M. Wt: 127.57 g/mol
InChI Key: AKCRQHGQIJBRMN-UHFFFAOYSA-N
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Description

2-Chloroaniline is an organic compound with the chemical formula C₆H₆ClN. It is a derivative of aniline, where one hydrogen atom in the benzene ring is replaced by a chlorine atom. This compound is a clear, pale yellow to brown liquid with a characteristic odor. It is widely used in various industries, including polymer, rubber, pharmaceutical, and dye industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroaniline can be synthesized through several methods. One common method involves the chlorination of aniline. This process typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the ortho position.

Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of 2-nitrochlorobenzene. This reduction can be carried out using iron powder and hydrochloric acid, which reduces the nitro group to an amino group, forming this compound .

Chemical Reactions Analysis

2-Chloroaniline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form 2-chloronitrobenzene using oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃).

Reduction: The compound can be reduced to form this compound derivatives. For example, reduction with hydrogen gas in the presence of a palladium catalyst can yield this compound.

Substitution: this compound can undergo electrophilic aromatic substitution reactions. For instance, nitration with nitric acid and sulfuric acid can introduce a nitro group to the benzene ring, forming 2-chloro-4-nitroaniline .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products:

    Oxidation: 2-Chloronitrobenzene

    Reduction: this compound derivatives

    Substitution: 2-Chloro-4-nitroaniline

Scientific Research Applications

2-Chloroaniline has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It is also employed in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study the effects of chlorinated aromatic amines on biological systems. It serves as a model compound for understanding the metabolism and toxicity of similar compounds.

Medicine: this compound is used in the synthesis of pharmaceutical compounds, including certain analgesics and anti-inflammatory drugs. It is also studied for its potential therapeutic effects and mechanisms of action.

Industry: In the industrial sector, this compound is used in the production of rubber chemicals, agricultural chemicals, and dyes. It is also employed in the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of 2-Chloroaniline involves its interaction with various molecular targets and pathways. As an aromatic amine, it can undergo metabolic activation to form reactive intermediates, which can bind to cellular macromolecules such as DNA, proteins, and lipids. This binding can lead to various biological effects, including cytotoxicity, genotoxicity, and mutagenicity .

Comparison with Similar Compounds

    3-Chloroaniline: Chlorine atom at the meta position

    4-Chloroaniline: Chlorine atom at the para position

    2-Bromoaniline: Bromine atom at the ortho position instead of chlorine

Uniqueness of 2-Chloroaniline: this compound is unique due to its specific reactivity and position of the chlorine atom, which influences its chemical behavior and applications. Its ortho position allows for specific interactions and reactions that are distinct from its meta and para counterparts .

Properties

IUPAC Name

2-chloroaniline
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InChI

InChI=1S/C6H6ClN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2
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InChI Key

AKCRQHGQIJBRMN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)N)Cl
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Molecular Formula

C6H6ClN, Array
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Related CAS

98038-21-2, 137-04-2 (hydrochloride)
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DSSTOX Substance ID

DTXSID2021810
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Molecular Weight

127.57 g/mol
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Physical Description

O-chloroaniline is a clear amber liquid with an amine odor. Occurs in both alpha and beta forms. (NTP, 1992), Clear amber liquid with an amine odor; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR.
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Boiling Point

406 to 410 °F at 760 mmHg (NTP, 1992), 208.8 °C, 209 °C
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Flash Point

208 °F (NTP, 1992), 103 °C, 103 °C (closed cup), 108 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in acid and in most organic solvents., Miscible in alcohol and ether, Soluble in alcohol, ether, benzene, and acetone., In water, 8165 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.5
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Density

1.213 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2114 at 22 °C/4 °C, 1.213 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.41
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Vapor Pressure

1 mmHg at 115.3 °F ; 5 mmHg at 162.1 °F; 760 mmHg at 407.8 °F (NTP, 1992), 0.2 [mmHg], 0.204 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 50
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Color/Form

Amber liquid, Water-white to tan liquid, Colorless liquid

CAS No.

95-51-2
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Melting Point

28.5 °F (NTP, 1992), -14 °C, -2 °C
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Synthesis routes and methods

Procedure details

The same catalytic reduction reaction as in Example 1 was carried out except that 157.6 g (1.0 mole) of o-chloronitrobenzene was used instead of 137.1 g (1.0 mole) of o-nitrotoluene and a 50% aqueous solution of acetic acid was used instead of distilled water. The reaction required a period of 480 minutes with the absorption of 53.0 liters of hydrogen until its termination. Subsequently, the reaction solution was worked up in the same way as in Example 1 to give 8.5 g of o-chloroaniline as an initial distillate and 103.7 g (yield 65.5%) of 2-chloro-4-methoxyaniline (boiling point 141° to 143° C./20 mmHg) as a main distillate. The main distillate was found to have a purity of 99.5% by gas chromatography.
Quantity
157.6 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloroaniline
Reactant of Route 2
2-Chloroaniline
Reactant of Route 3
2-Chloroaniline
Reactant of Route 4
2-Chloroaniline
Reactant of Route 5
2-Chloroaniline
Reactant of Route 6
2-Chloroaniline
Customer
Q & A

Q1: What is the molecular formula and weight of 2-Chloroaniline?

A1: this compound has the molecular formula C6H6ClN and a molecular weight of 127.57 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: Research utilizing proton magnetic resonance (PMR) spectroscopy reveals long-range couplings of amino protons to ring protons in this compound, indicating non-planarity of the amino group. [] Infrared (IR) spectroscopy confirms the presence of characteristic functional groups in this compound and its polymers. [, , ]

Q3: What is known about the material compatibility of this compound?

A3: Studies demonstrate the compatibility of this compound with various materials, particularly in the formation of composites. Poly(this compound)/CuO nanocomposites exhibit enhanced conductivity and thermal stability. [] Similarly, poly(this compound)/SiO2 nanocomposites showcase improved thermal stability and distinctive morphological features. []

Q4: How does this compound perform under different conditions?

A4: Investigations on the dielectric properties of this compound mixtures reveal temperature-dependent behavior. For instance, the dielectric relaxation time of this compound and 2-ethoxyethanol mixtures in 1,4-dioxane solution changes with temperature, suggesting an activated relaxation process. []

Q5: What are some notable applications of this compound-based materials?

A5: this compound-based materials, such as poly(this compound)/pumice composites, exhibit potential for removing chromium(VI) ions from aqueous solutions. [] Moreover, poly(this compound) silver nanocomposites demonstrate antimicrobial activity, including against sulfate-reducing bacteria. []

Q6: How is computational chemistry employed to study this compound?

A6: Density Functional Theory (DFT) calculations provide insights into the hydrogen bonding interactions of this compound with carboxylic acids, shedding light on the strength and nature of these interactions. [, ] Advanced simulations, such as the time-dependent density functional theory/density functional theory (TD-DFT/DFT) hybrid method, elucidate the mechanisms of photochemical reactions involving this compound derivatives in the solid state. []

Q7: How do structural modifications of this compound affect its activity?

A7: Research indicates that introducing electron-withdrawing groups, such as nitro groups, can enhance the biological activity of this compound derivatives. For instance, nitrothiazole disazo dyes, synthesized using this compound, demonstrate higher light fastness on polyester substrates compared to their this compound analogs. []

Q8: What are the major metabolic pathways of this compound in living organisms?

A8: Studies in rats reveal that this compound undergoes para-hydroxylation and sulfate conjugation as primary metabolic pathways. 4-Amino-3-chlorophenyl sulfate emerges as the major urinary metabolite, highlighting the significance of these biotransformation processes. []

Q9: What is known about the toxicity of this compound?

A9: Research classifies this compound as a suspect human carcinogen, emphasizing the need for careful handling and exposure control measures. Notably, 4,4′-methylenebis(this compound) (MBOCA), a derivative of this compound, is recognized as a potential bladder carcinogen. [, ]

Q10: How is this compound analyzed in different matrices?

A10: High-performance liquid chromatography (HPLC) coupled with electrochemical detection enables the sensitive and specific determination of this compound and its metabolites in complex mixtures, such as air samples and urine. [, , ]

Q11: What is the environmental fate of this compound?

A11: Research highlights the photo-induced decomposition of this compound in aqueous solutions, indicating its potential for degradation in the environment. Understanding these degradation pathways is crucial for assessing its environmental persistence. []

Q12: Are there any viable alternatives to this compound in its applications?

A12: Investigations explore substitutes for this compound, particularly in polyurethane coatings. 1,3-Propanediolbis(4-aminobenzoate) (PDBA) shows promise as a less toxic alternative, although its lower reactivity necessitates modifications to achieve comparable performance. []

Q13: What resources facilitate research on this compound?

A13: Access to spectroscopic techniques, such as PMR and IR, is essential for structural characterization. Computational chemistry tools, including DFT and TD-DFT/DFT, enable the exploration of molecular interactions, reaction mechanisms, and material properties. [, , , ]

Q14: How has research on this compound evolved?

A14: Early studies focused on the synthesis and characterization of this compound and its derivatives. Subsequent research has expanded into diverse areas, including material science, environmental chemistry, and toxicology, highlighting the interdisciplinary nature of this field. [, , ]

Q15: What are the cross-disciplinary applications of this compound research?

A15: The study of this compound bridges chemistry, materials science, and biology. For instance, understanding its interactions with biological systems informs toxicological assessments and the development of safer alternatives. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.